

# The Role of GPR61 in Metabolic Diseases: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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## **Executive Summary**

G protein-coupled receptor 61 (GPR61) is an orphan receptor that is emerging as a significant player in the regulation of energy homeostasis and the pathophysiology of metabolic diseases, particularly obesity. Predominantly expressed in the central nervous system, including key appetite-regulating centers of the hypothalamus, GPR61 exhibits constitutive activity, signaling through the Gsα subunit to stimulate cyclic AMP (cAMP) production. This technical guide synthesizes the current understanding of GPR61's role in metabolic diseases, presenting key experimental findings, detailed methodologies, and visualizing its signaling pathways. The evidence strongly suggests that GPR61 is a potential therapeutic target for metabolic disorders, with loss-of-function mutations associated with severe obesity and GPR61-deficient mice exhibiting a hyperphagic and obese phenotype.

### **Introduction to GPR61**

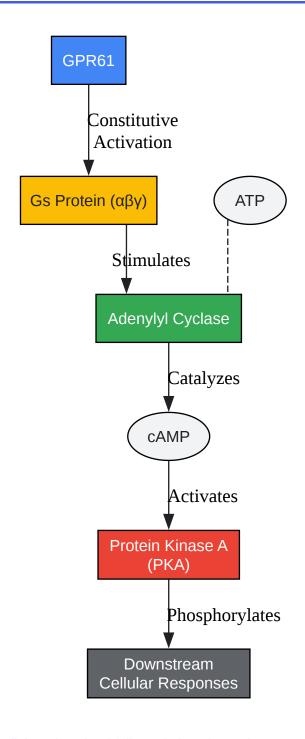
GPR61 is a class A orphan G protein-coupled receptor, meaning its endogenous ligand has not yet been definitively identified. It is most closely related to biogenic amine receptors and is primarily expressed in the brain, with notable concentrations in the hypothalamus, a critical region for the regulation of food intake and energy expenditure.[1][2][3] The constitutive, or ligand-independent, activity of GPR61 is a key feature of its function.[4][5]



# **GPR61 Signaling Pathway**

GPR61 functions as a constitutively active receptor that couples to the stimulatory G protein (Gsα).[2][4] This activation of Gsα leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] Elevated intracellular cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA), which can phosphorylate a variety of cellular substrates to elicit a physiological response. The N-terminal domain of GPR61 has been shown to be essential for its constitutive activity, potentially acting as a tethered intramolecular ligand.[5][6]





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Figure 1: GPR61 Constitutive Signaling Pathway.

# Role in Metabolic Regulation: Evidence from In Vivo and Human Studies GPR61-Deficient Mouse Models

### Foundational & Exploratory





Studies utilizing GPR61 knockout (KO) mice have provided pivotal insights into its physiological role. These mice exhibit a distinct metabolic phenotype characterized by:

- Hyperphagia and Obesity: GPR61-deficient mice display a significant increase in food intake (hyperphagia) which leads to a heavier body weight compared to their wild-type counterparts.[7][8][9]
- Increased Adiposity: The obesity in these mice is associated with an increase in visceral fat pad weight.[8]
- Metabolic Dysregulation: GPR61 KO mice show elevated levels of plasma leptin and insulin, and increased liver triglyceride content.[8][9]
- Altered Hypothalamic Gene Expression: The hypothalamus of GPR61-deficient mice shows significantly lower mRNA levels of pro-opiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF), two key regulators of appetite and energy balance.[8][9]

It is important to note that despite extensive searches, the full text of the primary study by Nambu et al. (2011) detailing the quantitative data for these findings was not publicly accessible. Therefore, the following table summarizes the qualitative findings.



Parameter	Observation in GPR61- Deficient Mice vs. Wild- Type	Reference
Food Intake	Markedly increased (Hyperphagia)	[7][8][9]
Body Weight	Heavier	[7][8][9]
Visceral Fat Pad Weight	Increased	[8]
Liver Weight	Increased	[8]
Liver Triglyceride Content	Increased	[8]
Plasma Leptin	Increased	[8][9]
Plasma Insulin	Increased	[8][9]
Hypothalamic POMC mRNA	Significantly lower	[8][9]
Hypothalamic BDNF mRNA	Significantly lower	[8][9]
Oxygen Consumption	Not significantly different	[8]
Body Temperature	Not significantly different	[8]
Locomotor Activity	Not significantly different	[8]

#### **Human Genetic Studies**

Evidence from human genetics further implicates GPR61 in metabolic diseases. A study on severely obese individuals identified 34 missense mutations in the GPR61 gene that were present with a much higher frequency compared to the general population.[1][4][10] The cumulative sum of these mutations was higher than that for the well-established obesity-related gene, melanocortin 4 receptor (MC4R).[1][4] In vitro analysis of these mutations revealed that several of them, particularly R236C, resulted in a loss of function due to reduced constitutive activity of the receptor.[1]

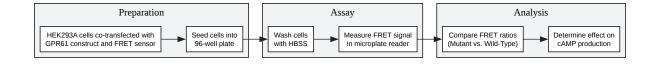
# **Key Experimental Protocols In Vitro Characterization of GPR61 Mutations**



The following protocols are based on the methodologies described by Tsang et al. (2024) for the functional analysis of GPR61 mutations.[10]

This assay measures the ligand-independent (constitutive) cAMP production by GPR61 and its mutants.

- Cell Culture and Transfection: HEK293A cells are transiently transfected with a plasmid encoding the GPR61 construct (wild-type or mutant) and an EPAC-based FRET biosensor for cAMP.
- Cell Seeding: Transfected cells are seeded into 96-well plates.
- Assay Procedure:
  - 24 hours post-transfection, cells are washed with Hanks' Balanced Salt Solution (HBSS).
  - FRET measurements are performed using a microplate reader with appropriate filters for the FRET pair (e.g., CFP excitation and YFP emission).
  - An increase in the FRET ratio indicates a decrease in intracellular cAMP levels.
- Data Analysis: The FRET ratio of cells expressing mutant GPR61 is compared to that of cells expressing wild-type GPR61 to determine the effect of the mutation on constitutive cAMP production.



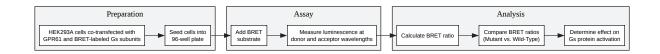
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Figure 2: Workflow for cAMP FRET Assay.

This assay directly measures the activation of the Gs protein by GPR61.



- Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the
  interaction between Gsα and Gβγ subunits. A Renilla luciferase (Rluc) is fused to one subunit
  and a fluorescent protein (e.g., Venus) to another. Activation of the G protein leads to a
  conformational change and a decrease in the BRET signal.[11]
- Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids for the GPR61 construct, Rluc-fused Gαs, and Venus-fused Gβ and Gy subunits.
- Cell Seeding: Transfected cells are seeded into 96-well plates.
- Assay Procedure:
  - 24 hours post-transfection, the BRET substrate (e.g., coelenterazine h) is added to the cells.
  - Luminescence is measured at two wavelengths corresponding to the donor (Rluc) and acceptor (Venus) emission peaks.
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A lower BRET ratio for a mutant compared to wild-type GPR61 indicates a reduction in constitutive Gs protein activation.



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Figure 3: Workflow for Gs Protein BRET Assay.

## Therapeutic Potential and Future Directions

The existing data strongly position GPR61 as a promising therapeutic target for metabolic diseases. The hyperphagic and obese phenotype of GPR61 knockout mice suggests that agonists of GPR61 could potentially reduce food intake and body weight. Conversely, the



association of loss-of-function mutations with severe obesity in humans reinforces this hypothesis.[1][4]

Future research should focus on several key areas:

- Deorphanization of GPR61: The identification of the endogenous ligand for GPR61 would be a major breakthrough, enabling a more precise understanding of its physiological regulation and facilitating the development of targeted therapeutics.
- Elucidation of Downstream Pathways: While the Gs-cAMP-PKA pathway is established, a deeper investigation into the downstream targets of PKA in the context of GPR61 signaling in hypothalamic neurons is needed to fully understand its role in appetite regulation.
- Development of Small Molecule Modulators: The discovery of potent and selective small-molecule agonists or inverse agonists for GPR61 is a critical step towards its validation as a drug target.
- In-depth Phenotyping of GPR61-deficient Models: Further characterization of GPR61
  knockout models on different dietary backgrounds and at different ages will provide a more
  comprehensive understanding of its role in the development and progression of metabolic
  diseases.

## Conclusion

GPR61 is a constitutively active orphan GPCR with a critical role in the central regulation of energy homeostasis. Evidence from both animal models and human genetics strongly links GPR61 dysfunction to obesity and metabolic dysregulation. Its established signaling pathway through Gs and cAMP, coupled with its expression in key appetite-regulating brain regions, makes it an attractive target for the development of novel therapeutics for obesity and other metabolic disorders. Further research into its endogenous ligands and downstream signaling pathways will be crucial to fully unlock its therapeutic potential.

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- To cite this document: BenchChem. [The Role of GPR61 in Metabolic Diseases: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375188#gpr61-role-in-metabolic-diseases]

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